Diethyl prop-1-en-2-ylpropanedioate
Overview
Description
Diethyl prop-1-en-2-ylpropanedioate, also known as diethyl allylmalonate, is an organic compound with the molecular formula C10H16O4. It is a diester derivative of malonic acid and is commonly used in organic synthesis due to its reactivity and versatility. This compound is characterized by the presence of two ester groups and an allyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl prop-1-en-2-ylpropanedioate can be synthesized through the alkylation of diethyl malonate with allyl bromide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with allyl bromide to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl prop-1-en-2-ylpropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the α-position using alkyl halides and a strong base.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Heat in the presence of a suitable catalyst.
Major Products Formed
Alkylation: α-Substituted malonic esters.
Hydrolysis: Diethyl malonate and allyl alcohol.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl prop-1-en-2-ylpropanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl prop-1-en-2-ylpropanedioate involves its reactivity as an enolate ion. The enolate ion can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in numerous synthetic transformations, including alkylation, acylation, and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate .
Comparison with Similar Compounds
Diethyl prop-1-en-2-ylpropanedioate can be compared with other similar compounds such as:
Diethyl malonate: Lacks the allyl group and is less reactive in certain alkylation reactions.
Diethyl propanedioate: Similar structure but without the allyl group, leading to different reactivity and applications.
Diethyl 2-allylmalonate: Another name for this compound, highlighting its unique allyl group.
The uniqueness of this compound lies in its allyl group, which provides additional reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
diethyl 2-prop-1-en-2-ylpropanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h8H,3,5-6H2,1-2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVGQYOAXPORIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=C)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299060 | |
Record name | diethyl prop-1-en-2-ylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38806-12-1 | |
Record name | NSC127867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl prop-1-en-2-ylpropanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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